![molecular formula C23H21N3OS B2999679 3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1110995-71-5](/img/structure/B2999679.png)
3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with various substituents attached to it. These include an allyl group, a benzylthio group, a methyl group, and a phenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of the functional groups present. For instance, the allyl group might undergo reactions typical of alkenes, such as addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polarity of its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
Compounds structurally related to "3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" have been synthesized and evaluated for their antiviral activities. For instance, 2-thioxopyrimidin-4(1H)-one derivatives have shown moderate to good activities against HIV-1, with specific analogues exhibiting potent anti-HIV-1 activity due to their interaction with the HIV-1 reverse transcriptase enzyme (Khalifa & Al-Omar, 2014).
Antimicrobial Applications
Heterocyclic compounds containing pyrimidine derivatives have been developed as antimicrobial additives for surface coatings and printing inks. These compounds, when incorporated into polyurethane varnish or printing ink paste, exhibited significant antimicrobial effects against various microbial strains, highlighting their potential in preventing microbial contamination on treated surfaces (El‐Wahab et al., 2015).
Anti-HIV-1 Activity of Novel Analogues
Research on novel pyrimidine derivatives, including thiazolo[3,2-a]pyrimidin-7-ones, has shown that these compounds can act as antiviral agents against HIV-1. Specific analogues demonstrated activity against HIV-1, offering new avenues for antiretroviral drug development (Danel et al., 1998).
Synthesis and Biological Evaluation for Antibacterial Properties
A series of diaminopyrimidines has been synthesized and shown high in vitro activity against anaerobic bacteria, potentially offering new therapeutic options for treating infections caused by these organisms. Some derivatives outperformed traditional antibacterial agents like metronidazole in specific assays, illustrating the compounds' potential as novel antibacterial agents (Roth et al., 1989).
Wirkmechanismus
Target of Action
Similar pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with proteins such as ATF4 and NF-kB , which play crucial roles in cellular stress responses and inflammatory pathways.
Mode of Action
The compound interacts with its targets, potentially through the formation of non-covalent bonds with active residues of the target proteins . This interaction can influence the function of these proteins, leading to changes in cellular processes.
Biochemical Pathways
The compound’s action affects several biochemical pathways. It has been suggested that it inhibits ER stress and the NF-kB inflammatory pathway . ER stress is a cellular process activated by the accumulation of unfolded proteins in the endoplasmic reticulum, while the NF-kB pathway plays a key role in regulating immune response to infection.
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-5-methyl-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-3-14-26-22(27)21-20(19(15-25(21)2)18-12-8-5-9-13-18)24-23(26)28-16-17-10-6-4-7-11-17/h3-13,15H,1,14,16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXVTUQRMFLQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3)CC=C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one](/img/structure/B2999597.png)
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2999598.png)
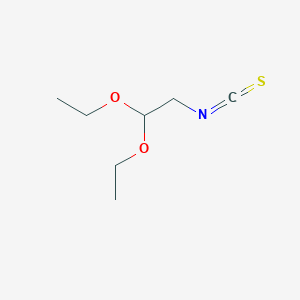

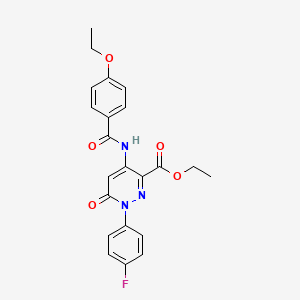
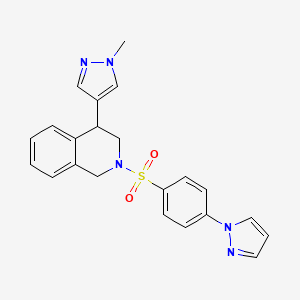
![2-{[(3-Aminophenyl)carbamoyl]amino}acetamide](/img/structure/B2999606.png)
![2-Chloro-N-[[5-(difluoromethyl)-2-methylpyrazol-3-yl]methyl]propanamide](/img/structure/B2999607.png)
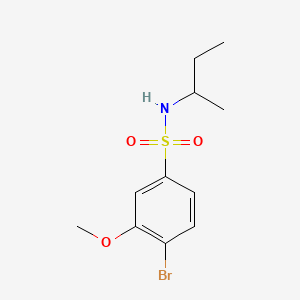

![(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B2999610.png)
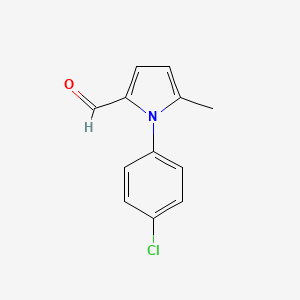
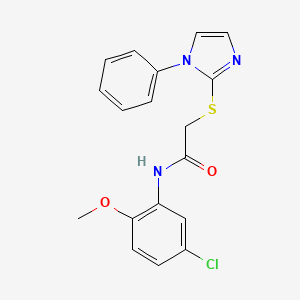
![N-(4-butylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2999617.png)
